Ethyl 2,3-dibromo-3-methylbutanoate
Overview
Description
Ethyl 2,3-dibromo-3-methylbutanoate is a chemical compound with the molecular formula C7H12Br2O2. It belongs to the class of esters and is known for its unique properties that make it useful in various fields such as chemistry, biology, medicine, and industry . The compound is characterized by the presence of two bromine atoms, which contribute to its reactivity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dibromo-3-methylbutanoate can be synthesized through the bromination of ethyl 3-methylbutanoate. The process involves the use of brominating agents such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrafluoroethane . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dibromo-3-methylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced to form ethyl 3-methylbutanoate by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products Formed
Substitution: Various substituted esters and amines.
Reduction: Ethyl 3-methylbutanoate.
Elimination: Alkenes.
Scientific Research Applications
Ethyl 2,3-dibromo-3-methylbutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2,3-dibromo-3-methylbutanoate involves the formation of covalent bonds with target molecules. The bromine atoms in the compound are highly reactive and can form bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . This reactivity is exploited in various applications, including enzyme inhibition studies and drug development .
Comparison with Similar Compounds
Ethyl 2,3-dibromo-3-methylbutanoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-3-methylbutanoate: Contains only one bromine atom, making it less reactive in substitution and elimination reactions.
Ethyl 2,3-dibromopropionate: Similar structure but lacks the methyl group, affecting its steric properties and reactivity.
Ethyl 3-methylbutanoate: Lacks bromine atoms, making it less versatile in chemical reactions.
The presence of two bromine atoms in this compound makes it unique and highly reactive, allowing for a wide range of chemical transformations .
Properties
IUPAC Name |
ethyl 2,3-dibromo-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)5(8)7(2,3)9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXKUQBPFKDRPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452744 | |
Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79405-51-9 | |
Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79405-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3-dibromo-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20452744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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